molecular formula C10H14FNO2S B1268902 N-tert-butyl-4-fluorobenzenesulfonamide CAS No. 29083-05-4

N-tert-butyl-4-fluorobenzenesulfonamide

Cat. No. B1268902
CAS RN: 29083-05-4
M. Wt: 231.29 g/mol
InChI Key: PINZDTQLMQWFOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-tert-butyl-4-fluorobenzenesulfonamide and its derivatives often involves the use of N-fluorobenzenesulfonimide (NFSI) as a key reagent. For instance, the electrophilic fluorinating reagent N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), an analogue of NFSI, has been disclosed for its improved enantioselectivity in product synthesis compared to NFSI (Yasui et al., 2011). Furthermore, direct fluorination techniques under mild conditions have also been utilized for synthesizing alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, indicating the versatility of fluorinating reagents in modifying the fluorobenzenesulfonamide structure (Blackburn & Türkmen, 2005).

Molecular Structure Analysis

Crystallographic studies have been conducted to understand the molecular structure of N-tert-butyl-4-fluorobenzenesulfonamide derivatives. For example, the investigation of the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives has revealed insights into their packing patterns and intermolecular interactions, aiding in the understanding of their molecular architecture (Suchetan et al., 2015).

Chemical Reactions and Properties

N-tert-butyl-4-fluorobenzenesulfonamide participates in various chemical reactions, showcasing its versatility as a chemical reagent. For instance, N-tert-butylbenzenesulfenamide has been used in the catalyzed oxidation of alcohols to corresponding carbonyl compounds, demonstrating the compound's potential in oxidation reactions (Matsuo et al., 2003). Additionally, the copper-catalyzed functionalization of benzylic C-H bonds with NFSI illustrates the reactivity of such sulfonamides in forming new chemical bonds (Buss et al., 2020).

Physical Properties Analysis

The physical properties of N-tert-butyl-4-fluorobenzenesulfonamide derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their application in material science and synthesis. Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol provides insights into the solubility and thermal properties of these compounds, indicating their potential for creating materials with desirable physical characteristics (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of N-tert-butyl-4-fluorobenzenesulfonamide, such as reactivity, stability, and electrophilicity, are essential for its role in chemical syntheses. The use of N-fluorobenzenesulfonimide as a highly effective Ag(i)-catalyst attenuator for cycloisomerization processes illustrates the compound's chemical behavior and its influence on reaction outcomes (Pang et al., 2019).

Scientific Research Applications

Electrophilic Fluorination Reagents

  • Enantioselective Fluorination : N-tert-butyl-4-fluorobenzenesulfonamide derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), have been utilized as electrophilic fluorinating reagents. They improve the enantioselectivity of products in chemical reactions, especially in cinchona alkaloid-catalyzed fluorination processes (Yasui et al., 2011).

Catalysis and Synthesis

  • Oxidative Synthesis of Peresters and Amides : N-tert-butyl-4-fluorobenzenesulfonamide derivatives are used in catalysis for oxidative synthesis. An example is the N-heterocyclic carbene-catalyzed synthesis of tert-butyl peresters and amides, using N-fluorobenzenesulfonimide as an oxidant (Xie et al., 2016).
  • Sulfonamide-substituted Iron Phthalocyanine : Derivatives of N-tert-butyl-4-fluorobenzenesulfonamide, such as 4-tert-butylbenzenesulfonamide, are used in the synthesis of iron phthalocyanines for potential applications as oxidation catalysts (Işci et al., 2014).

Quantum Chemical Calculations

  • Theoretical Studies : Compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide have been subject to quantum-chemical calculations to define their optimized state, predict free energy, and identify molecular orbitals (Peiming et al., 2022).

Safety And Hazards

“N-tert-butyl-4-fluorobenzenesulfonamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

N-tert-butyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINZDTQLMQWFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349942
Record name N-tert-butyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-fluorobenzenesulfonamide

CAS RN

29083-05-4
Record name N-tert-butyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a DCM solution (50 mL) of tert-butylamine (5.9 mL, 56.5 mmol) and triethylamine (7.16 mL, 51.3 mmol) at 0° C. was slowly added a DCM solution (20 mL) of 4-fluoro-benzenesulfonyl chloride (10 g, 51.3 mmol), and the reaction stirred at RT for 19 h. The reaction was concentrated and the resulting solid recrystalized from ether/hexanes to get the product (9.5 g, 80% )as white crystals. MS: APCI (AP+): 230.1 (M)+.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
7.16 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Gu, Y Wang, Z Cheng, Y Sun, X Gong, Z Li… - …, 2021 - Wiley Online Library
A simple and efficient Brønsted‐acid‐promoted N‐dealkylation of N‐alkylamides and N‐alkylsulfonamides has been developed. This strategy features an ample substrate scope with …
Z Li, S Xiao, Y Yang, C Chen, T Lu… - Journal of medicinal …, 2020 - ACS Publications
The bromodomain and extra-terminal (BET) family proteins have recently emerged as promising drug targets for cancer therapy. In this study, identification of an 8-methyl-pyrrolo[1,2-a]…
Number of citations: 28 pubs.acs.org

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